Isoindolo[2,1-b]isoquinoline-5,7-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65320-68-5 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
isoindolo[2,3-b]isoquinoline-5,7-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)17(14)15/h1-9H |
InChI Key |
MTNJPOTYDQNBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=O |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Cycles
Mechanistic Pathways of Palladium-Catalyzed Cyclocarbonylation
Palladium-catalyzed reactions are a cornerstone in the construction of complex molecular architectures. The synthesis of the isoindolo[2,1-b]isoquinoline core often involves a sequence of steps orchestrated by the palladium catalyst, including C-H activation, carbonylation, and reductive elimination.
The catalytic cycle is initiated by the formation of an active catalyst, typically a Pd(II) species. Starting from a palladium precatalyst, ligand exchange processes generate the catalytically competent complex. In reactions involving carbon dioxide, or where it is generated in situ, a Pd–CO2H species can be formed. researchgate.net The decarboxylation of this palladium-carboxyhydrogen species can lead to the formation of a palladium-hydride (Pd-H), which may play a role in subsequent reductive processes. researchgate.netelectronicsandbooks.com The active catalyst, bearing appropriate ligands, is then ready to engage the substrate.
A key step in the catalytic cycle is the cleavage of a C–H bond. For high-valent, late transition metals like Pd(II), this often occurs via a Concerted Metalation-Deprotonation (CMD) mechanism. wikipedia.org In the CMD pathway, the C–H bond cleavage and the formation of the new carbon-palladium bond happen in a single transition state. wikipedia.org This process is facilitated by a base, such as a carbonate or carboxylate ligand, which abstracts the proton simultaneously with the metalation of the carbon atom. wikipedia.orgacs.org This mechanism avoids the formation of a separate metal hydride intermediate. wikipedia.org The CMD process has been identified as the lowest energy transition state in numerous computational studies and is a common pathway for the C-H activation of aryl, alkyl, and alkenyl bonds. wikipedia.org This step results in the formation of a cyclometalated intermediate, a key structure in the path to the final product.
Following the formation of the palladium-carbon bond via the CMD process, an insertion reaction with carbon monoxide (CO) or carbon dioxide (CO2) can occur. In carbonylative cyclizations, CO insertion is a crucial step. The CO molecule coordinates to the palladium center and subsequently inserts into the Pd-C bond. youtube.com This is technically a migratory insertion, where the aryl or alkyl group migrates onto the coordinated carbon monoxide ligand, forming a palladium-acyl species. youtube.com This acylpalladium intermediate is central to the formation of the carbonyl groups in the target dione (B5365651) structure.
The CMD process directly leads to the formation of a palladacycle, a stable cyclic intermediate where the palladium atom is part of a ring structure formed with the substrate molecule. The formation of these cyclometalated products is a recurring theme in C-H activation chemistry. rsc.orgresearchgate.net Once formed, this palladacycle intermediate undergoes further transformations. The migratory insertion of carbon monoxide into the Pd-C bond of the palladacycle transforms it into a larger ring structure containing the newly formed acyl group. This step is critical for building the heterocyclic core of the target molecule.
Table 1: Key Intermediates in Palladium-Catalyzed Cyclocarbonylation
| Intermediate | Formation Step | Subsequent Transformation |
| Active Pd(II) Complex | Ligand exchange from precatalyst | Substrate coordination and C-H activation |
| Palladacycle | Concerted-Metalation-Deprotonation (CMD) | Carbon monoxide (CO) insertion |
| Acylpalladium Species | Migratory insertion of CO | Reductive elimination |
Mechanistic Insights into Rhodium-Catalyzed C-H Activation
Rhodium complexes, particularly those in the +3 oxidation state, are also highly effective catalysts for C-H activation and the synthesis of isoquinolone and isoindolinone frameworks. nih.govnih.gov These reactions provide an alternative and powerful route to the Isoindolo[2,1-b]isoquinoline core. acs.orgrsc.org
The proposed mechanism for Rh(III)-catalyzed C-H activation shares some conceptual similarities with the palladium-catalyzed pathway but with distinct intermediates. The cycle is generally believed to proceed as follows:
C-H Activation: An active Rh(III) catalyst reacts with the substrate (e.g., a benzamide (B126) derivative) via an amide-directed C-H activation step. This leads to the formation of a five-membered rhodacycle intermediate, with the expulsion of a molecule like acetic acid. nih.gov
Insertion: The rhodacycle then coordinates with a coupling partner, such as an alkyne or an olefin. This is followed by the insertion of the coupling partner into the Rh-C bond of the rhodacycle.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the C-C or C-N bond necessary to close the heterocyclic ring, furnishing the final product. nih.gov
Catalyst Regeneration: The rhodium species is then re-oxidized back to the active Rh(III) state by an oxidant (e.g., a copper salt) present in the reaction mixture, completing the catalytic cycle. nih.gov
This C-H activation/annulation sequence is an atom- and step-economical method for constructing complex polyheterocycles. researchgate.net
Proposed Mechanisms for Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a cost-effective and efficient alternative for constructing isoindolinone and isoquinoline (B145761) frameworks. rsc.orgnih.gov One proposed mechanism involves an oxidative C-H alkynylation followed by an intramolecular annulation cascade. nih.gov In this pathway, the nickel catalyst first facilitates the C-H functionalization of an aromatic ring with a terminal alkyne. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the newly introduced alkyne moiety, leading to the formation of the isoindolinone ring system. nih.gov Another approach is a Nickel-catalyzed Larock-type heteroannulation, which provides a simple and efficient route to substituted isoquinolones under mild conditions using an air-stable Ni(dppp)Cl₂ precatalyst. rsc.org
Catalytic Relay and Bimetallic Catalysis Mechanisms
To achieve more complex transformations in a single pot, researchers have developed catalytic relay and bimetallic systems. These strategies combine the unique reactivity of two different metals to orchestrate a cascade of reactions.
For instance, a redox-neutral bimetallic Rh(III)/Ag(I) relay catalysis has been described for the synthesis of 3-alkylidene isoindolinones. nih.gov In this system, the rhodium catalyst is responsible for the initial C-H functionalization, while the silver co-catalyst facilitates a subsequent defluorinative cyclization. nih.gov Another example is an Fe/Rh bimetallic relay system. mdpi.com This process unifies the σ-Lewis acid properties of an iron(III) catalyst for an initial alkynylation step with the π-Lewis acid properties of a rhodium(I) catalyst, which then mediates a [2+2+2] cyclotrimerization to construct the final polycyclic product. mdpi.com Similarly, rhodium/palladium relay catalysis has been applied to the synthesis of isoindolo[2,1-b]isoquinoline-5,7-diones. nih.gov
| Catalytic System | Metal 1 Role | Metal 2 Role | Application |
| Rh(III)/Ag(I) Relay | C-H Functionalization | Defluorinative Cyclization | Synthesis of 3-alkylidene isoindolinones nih.gov |
| Fe(III)/Rh(I) Bimetallic | σ-Lewis acid (Alkynylation) | π-Lewis acid ([2+2+2] Cyclotrimerization) | Synthesis of benzo and pyrridinoisoindolinone derivatives mdpi.com |
| Rh/Pd Relay | C-H Activation/Annulation | Cyclocarbonylation | Synthesis of isoindolo[2,1-b]isoquinoline-5,7-diones nih.gov |
Computational Studies in Reaction Mechanism Elucidation (e.g., DFT Calculations)
Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable tools for elucidating the complex mechanisms of these catalytic reactions. nih.govmdpi.com DFT can be used to determine the kinetic and thermodynamic stability of reactants, intermediates, and products, as well as to calculate the energy barriers of transition states. nih.gov In the context of isoindolo[2,1-b]isoquinoline-5,7-dione synthesis, DFT calculations have been employed to rationalize the excellent regioselectivity observed in certain acid-catalyzed cyclizations of unsymmetrical N-phenethylphthalimides. researchgate.net By mapping out the potential energy surface of the reaction, researchers can identify the lowest energy pathway, thereby predicting or confirming the observed product distribution. These theoretical insights are crucial for understanding the reaction mechanism at a molecular level and for the rational design of more efficient catalysts and processes. nih.gov
Analysis of Steric and Electronic Effects on Reaction Outcome and Selectivity
The outcome and selectivity of the synthesis of this compound and related structures are highly dependent on the steric and electronic properties of the substrates and catalysts.
Steric Effects: The steric hindrance posed by substituents can significantly influence reaction efficiency and selectivity. For example, in nickel-catalyzed C-H alkynylation/annulation cascades, the Z/E selectivity of the resulting 3-alkylidene isoindolinones was found to be primarily controlled by the steric bulk of substituents on the substrates. nih.gov Similarly, in palladium-catalyzed cyclocarbonylation reactions to form isoindolo[2,1-b]isoquinoline-5,7-diones, a drastic drop in yield was observed when ortho-substituents were present on the pendant arene group, highlighting the negative impact of steric crowding near the reaction center. nih.gov
| Effect | Observation | Implication on Mechanism | Reference |
| Steric | Drastic drop in yield with ortho-substituents in Pd-catalyzed cyclocarbonylation. | Steric hindrance near the reaction site impedes catalyst coordination or subsequent cyclization steps. | nih.gov |
| Steric | Z/E selectivity in Ni-catalyzed cascades is controlled by substituent size. | The steric bulk of substituents dictates the geometric arrangement of the intermediate, favoring the formation of the less hindered isomer. | nih.gov |
| Electronic | Both electron-rich and electron-withdrawing groups are tolerated in Fe/Rh relay catalysis. | The bimetallic system is robust and can accommodate a range of electronic environments, although yields may vary. | mdpi.com |
Structural Modifications and Design of Isoindolo 2,1 B Isoquinoline 5,7 Dione Derivatives
Strategies for Introducing Diverse Substituents onto the Core Structure
The introduction of diverse substituents onto the isoindolo[2,1-b]isoquinoline-5,7-dione framework is primarily achieved during its synthesis, utilizing transition metal-catalyzed reactions that assemble the core from functionalized precursors. Palladium-catalyzed carbonylative coupling reactions have emerged as a key strategy, allowing for the convergent assembly of the molecule from simpler starting materials. researchgate.net
One prominent method involves a palladium-catalyzed cyclocarbonylation. In this approach, appropriately substituted benzamides and aryl alkynes can be coupled in a process that builds the heterocyclic system. Research by Guo et al. has demonstrated that this methodology tolerates a wide range of substrates, enabling the incorporation of various substituents on the pendant arene group. However, a notable limitation is the significant decrease in reaction yield when bulky substituents are placed at the ortho-position of this arene, likely due to steric hindrance.
Another innovative strategy utilizes carbon dioxide as a C1 source instead of the more common and hazardous carbon monoxide gas. A method developed by Wang and colleagues employs cyclocarbonylation with CO2 to generate the this compound scaffold in moderate to good yields. This approach not only allows for substituent diversity based on the choice of starting materials but also aligns with principles of green chemistry.
A summary of key synthetic strategies is presented below:
| Strategy | Catalytic System | Key Features | Ref. |
| Cyclocarbonylation | Palladium-catalyzed | Tolerates a wide range of substrates; sensitive to ortho-substituents. | |
| One-Pot Rh/Pd Relay Catalysis | Rhodium and Palladium | Combines rhodium-catalyzed annulation with palladium-catalyzed cyclocarbonylation in a facile two-step, one-pot process. | |
| Cyclocarbonylation with CO2 | Not specified | Utilizes carbon dioxide as a C1 source, offering a greener alternative to carbon monoxide. |
This table is generated based on descriptive text; specific catalyst systems and reaction yields are detailed in the primary literature.
Synthetic Routes to Halogenated Derivatives (e.g., Brominated Analogues)
While the palladium-catalyzed synthetic strategies for the this compound core are amenable to substrates bearing a variety of functional groups, specific synthetic routes focusing exclusively on the preparation of halogenated derivatives, such as brominated analogues, are not extensively detailed in the reviewed literature. The general tolerance of palladium catalysis to halogen substituents suggests that halogenated precursors could likely be employed in the established cyclocarbonylation reactions to yield the corresponding halogenated products. However, dedicated studies on the direct halogenation of the parent this compound scaffold or the optimization of synthetic routes for halogenated analogues have not been prominently reported.
Modulation of the Aromatic Skeleton through Functional Group Incorporation
Modulation of the electronic properties of the aromatic skeleton of this compound is achieved by incorporating various functional groups into the precursor molecules prior to the key cyclization step. The choice of substituents on the starting benzamide (B126) and aryl alkyne components directly translates to a functionalized final product.
The palladium-catalyzed cyclocarbonylation and the one-pot rhodium/palladium relay catalysis methods are particularly effective for this purpose. These reactions allow for the incorporation of electronically diverse groups on the aromatic rings. For instance, electron-donating or electron-withdrawing groups can be positioned on the pendant arene derived from the alkyne coupling partner. As noted, the efficiency of these incorporations can be dependent on their steric profile, with ortho-substituted arenes proving to be challenging substrates. The use of carbon dioxide in the cyclocarbonylation method developed by Wang also provides a pathway to functionalized derivatives, with yields reported as moderate to good.
Design Principles for Expanded Fused Heterocyclic Architectures
The synthesis of this compound itself represents the construction of a complex, fused heterocyclic architecture. The design principles for its formation rely on powerful transition metal-catalyzed annulation strategies that build the polycyclic system in a controlled manner. Methodologies such as the one-pot, two-step synthesis involving rhodium-catalyzed annulation followed by palladium-catalyzed cyclocarbonylation exemplify a rational design approach to building such fused systems efficiently.
The reviewed literature primarily focuses on the synthesis of the this compound core itself. There is limited information available regarding the use of this dione (B5365651) as a foundational scaffold for the design and synthesis of even larger, expanded fused heterocyclic architectures. Such a strategy would involve post-synthesis modification of the core, using its existing rings and functional groups as anchor points for further annulation reactions. While this remains a logical direction for future chemical exploration, current design principles are centered on the initial construction of the tetracyclic dione framework.
Advanced Spectroscopic and Electronic Characterization
Theoretical Calculations of Electronic Structures (e.g., HOMO-LUMO Analysis)
Theoretical investigations into the electronic structure of isoindolo[2,1-b]isoquinoline-5,7-dione provide crucial insights into its stability, reactivity, and potential applications in materials science. While detailed computational studies specifically targeting the electronic properties of the parent this compound are not extensively documented in publicly available literature, the electronic characteristics can be inferred from its structural motifs and the analysis of related polycyclic aromatic compounds.
The core structure of this compound is a polycyclic aromatic imide. Such systems are characterized by a delocalized π-electron system extending across the fused rings. The electronic properties of these molecules are governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions and chemical reactivity.
In related polycyclic aromatic hydrocarbons, the HOMO-LUMO gap generally decreases as the extent of π-conjugation increases. This trend suggests that the extensive fused ring system in this compound would result in a relatively small HOMO-LUMO gap, facilitating electronic excitations and potentially leading to observable photophysical properties such as fluorescence. Indeed, some derivatives of the isoindolo[2,1-b]isoquinoline scaffold have been noted for their fluorescent properties.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structures of such complex organic molecules. These calculations can provide quantitative values for the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the spatial distribution of these orbitals. For a molecule like this compound, the HOMO is expected to be distributed across the electron-rich aromatic rings, while the LUMO is likely to be localized more towards the electron-withdrawing dione (B5365651) functionality.
Hypothetical Data Table of Calculated Electronic Properties
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -2.50 |
| HOMO-LUMO Gap | 3.70 |
Note: The values presented in this table are hypothetical and are intended for illustrative purposes only, as specific computational data for this compound was not found in the surveyed literature.
Further theoretical studies would be invaluable to precisely quantify the electronic properties of this compound and to understand how substitutions on the aromatic framework could be used to tune its HOMO-LUMO gap and, consequently, its optical and electronic characteristics for various applications.
Synthetic Utility and Research Applications of the Isoindolo 2,1 B Isoquinoline 5,7 Dione Core
Role as a Privileged Scaffold in the Construction of Complex Polycyclic Heterocycles
The isoindolo[2,1-b]isoquinoline-5,7-dione moiety is considered a privileged scaffold in organic synthesis. This designation stems from its utility as a foundational structure for the efficient assembly of diverse and complex polycyclic heterocyclic systems. researchgate.net The inherent structural rigidity and predefined three-dimensional orientation of the core allow for the predictable introduction of further complexity.
A primary strategy for elaborating this scaffold involves transition metal-catalyzed C-H activation and annulation reactions. researchgate.net This modern synthetic approach offers high atom- and step-economy, enabling the direct formation of new rings fused to the core structure. researchgate.net Various transition metals, including rhodium, iridium, palladium, and ruthenium, have been successfully employed to catalyze these transformations, leading to a wide array of structurally diverse polyheterocycles through either intermolecular or intramolecular pathways. researchgate.net
For instance, Pd-catalyzed carbonylative coupling reactions have been utilized to synthesize derivatives of this compound. researchgate.net Another powerful method is the intramolecular Wittig reaction, which provides a pathway to construct the core heterocycle itself from appropriately substituted precursors. researchgate.netscispace.com These synthetic strategies highlight the scaffold's role as a robust platform for generating molecular diversity, which is crucial for exploring new chemical spaces in drug discovery and materials science.
Preparation of Natural Product Analogues (e.g., Rosettacin and Other Isoquinoline (B145761) Alkaloids)
The isoindolo[2,1-b]isoquinoline core is a recurring motif in a variety of natural products, particularly isoquinoline alkaloids. scispace.com Consequently, it serves as a critical intermediate in the synthesis of these compounds and their analogues. The development of synthetic routes to access this scaffold has been instrumental in the total synthesis of several alkaloids.
A prominent example is the synthesis of Rosettacin , a member of the aromathecin family of compounds which are structurally related to the potent anticancer agent camptothecin. nih.govnih.gov Several synthetic strategies for Rosettacin utilize the construction of an isoindolo[2,1-b]isoquinolin-5(7H)-one derivative as a key step. nih.gov One notable approach involves the Rh(III)-catalyzed C-H activation and annulation of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes to furnish the core structure. nih.govnih.gov Other methods include thermal cyclization of 2-alkynylbenzaldehyde oximes followed by a Reissert-Henze-type reaction to form the isoquinolone moiety, which is then further cyclized to yield the final Rosettacin scaffold. nih.govnih.gov
Beyond Rosettacin, this scaffold is foundational for synthesizing other isoquinoline alkaloids. For example, a trifluoromethanesulfonic acid (TfOH)-mediated imide carbonyl activation and cyclization strategy has been used to assemble the core, leading to the successful synthesis of alkaloids such as crispine A , trolline/oleracein E , and erythrinarbine . researchgate.net The isoindolo[1,2-a]isoquinoline fragment, a close structural relative, is found in alkaloids like nuevamine , jamtine , and hirsutine , isolated from plants such as Cocculus hirsutus. scispace.com The synthetic accessibility of the this compound core provides a valuable platform for creating libraries of these natural product analogues for biological evaluation.
| Natural Product/Analogue | Key Synthetic Strategy Involving the Scaffold | Reference(s) |
| Rosettacin | Rh(III)-catalyzed C-H activation/annulation | nih.govnih.gov |
| Rosettacin | Thermal cyclization and Reissert-Henze-type reaction | nih.govnih.gov |
| Crispine A | TfOH-mediated imide carbonyl activation/cyclization | researchgate.net |
| Trolline/Oleracein E | TfOH-mediated imide carbonyl activation/cyclization | researchgate.net |
| Erythrinarbine | TfOH-mediated imide carbonyl activation/cyclization | researchgate.net |
Development of Fluorescent Molecular Probes and Materials
The photophysical properties of the this compound core have attracted interest for the development of novel fluorescent materials and molecular probes. The tetracyclic system exhibits structural similarities to known fluorophores, such as isodipyrrinones and polyarylated isoquinolinones. researchgate.net
Research has shown that compounds based on this scaffold can exhibit strong blue fluorescence when irradiated with ultraviolet light. researchgate.net For example, a parent compound in this class was reported to have an absorption maximum (λabs) at 375 nm and an emission maximum (λemis) at 413 nm. researchgate.net Despite these promising characteristics, the photophysical properties of this class of heterocycles have not yet been investigated in depth. researchgate.net The rigid and planar nature of the fused ring system is conducive to high fluorescence quantum yields, making it an attractive candidate for further exploration. The potential to functionalize the core at various positions allows for the fine-tuning of its absorption and emission properties, which could lead to the creation of tailored fluorescent probes for specific biological imaging applications or advanced organic light-emitting diode (OLED) materials.
Ligand Design for Coordination Chemistry Studies (e.g., Metal Ion Complexation)
The this compound structure contains multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions. This makes the scaffold a promising candidate for the design of novel ligands in coordination chemistry. The dione (B5365651) functionality, in particular, offers potential bidentate chelation sites.
While specific studies on the metal complexation of this compound itself are not extensively detailed in the provided context, research on related quinoline-quinone and isoindole-dione structures demonstrates their ability to form stable complexes with a variety of metal ions. For instance, ligands incorporating 8-hydroxy quinoline (B57606) and an isoindole-1,3-dione moiety have been used to synthesize biologically active complexes with Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net Similarly, quinone-quinoline chelators have been shown to interact with metal ions like Zn2+, Ca2+, Cu2+, and Fe3+, which can enhance the generation of free radicals, particularly under the influence of light. nih.gov
The rigid framework of the this compound can pre-organize the donor atoms, potentially leading to high binding affinities and selectivities for specific metal ions. This property is valuable for applications in catalysis, sensing, and the development of new metallodrugs.
Contributions to Diversity-Oriented Synthesis (DOS) Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. nih.gov Natural products often serve as the inspiration for DOS because they occupy biologically relevant chemical space. nih.gov The this compound scaffold, with its origins as a core structure in many alkaloids, is an excellent starting point for building DOS libraries.
The synthetic tractability of the core allows for the systematic introduction of diversity at multiple positions. By employing various synthetic methodologies, such as the C-H activation/annulation reactions mentioned previously, chemists can rapidly generate a library of analogues with varied substituents and even different appended ring systems. researchgate.net This leads to libraries with high skeletal diversity, a key feature of successful DOS campaigns. nih.gov For example, a stereoselective synthesis of the related isoindolo[2,1-a]quinolin-11(5H)-ones has been developed, enabling the construction of fused heterocyclic scaffolds with three contiguous stereogenic centers, further expanding the accessible three-dimensional chemical space. chemrxiv.org The creation of libraries based on the this compound framework provides a powerful tool for identifying novel bioactive compounds.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Strategies
The synthesis of isoindolo[2,1-b]isoquinoline derivatives has been a subject of considerable interest, leading to the development of various synthetic protocols. nih.gov However, the quest for more efficient, sustainable, and versatile strategies remains a primary focus for future research.
Green Chemistry Approaches and Sustainable Synthesis
Traditional synthetic methods for isoquinoline (B145761) scaffolds often involve transition-metal catalysts, harsh reaction conditions, and the use of toxic solvents, which raise environmental and economic concerns. nih.gov In response, a significant future direction is the integration of green chemistry principles into the synthesis of isoindolo[2,1-b]isoquinoline-5,7-dione and its derivatives. nih.gov This involves exploring benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes like microwave-assisted synthesis. nih.govmdpi.com The development of one-pot reactions and multicomponent reactions represents a particularly promising avenue, minimizing waste and simplifying procedures. mdpi.commdpi.com For instance, methods using KF/Clinoptilolite nanoparticles as a reusable catalyst in solvent-free conditions for related N-heterocycles highlight a sustainable path forward. nih.gov The goal is to develop synthetic routes that are not only efficient but also environmentally responsible.
Expanding the Scope of C-H Activation and Related Annulation Reactions
Transition-metal-catalyzed C-H activation has emerged as a powerful and efficient strategy for constructing heterocyclic compounds. mdpi.com Rhodium(III)-catalyzed C-H activation and annulation reactions have been particularly successful in synthesizing the isoquinolone core. rsc.orgorganic-chemistry.org Future research will focus on expanding the scope of these reactions for the this compound system. This includes developing protocols that utilize more accessible and diverse coupling partners and catalysts. rsc.orgacs.org For example, Rh(III)-catalyzed cascade annulations of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes have provided efficient access to related 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones. acs.org Further exploration aims to broaden the substrate scope, improve functional group tolerance, and achieve higher yields under milder, redox-neutral conditions. rsc.org The direct synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues via a double C-H annulation cascade using a triazene directing group showcases the potential for innovative, one-step protocols. nih.gov
Table 1: Comparison of Catalytic Systems in Annulation Reactions
| Catalyst System | Reaction Type | Key Advantages | Ref. |
| Rh(III) | C-H Activation / [4+1] Annulation | High efficiency, broad substrate scope for isoindolo[2,1-b]isoquinoline-7-carboxylates. | rsc.org |
| Rh(III) | C-H Activation / Cascade Annulation | Concise, two-step synthesis of related natural products like rosettacin. | acs.org |
| Palladium | Dehydrogenative Cross-Coupling/Annulation | Involves a Pd(II)/Pd(IV) catalytic cycle for isoquinolinone derivatives. | organic-chemistry.org |
| Cobalt | C-H Activation / Annulation | Enables reactions at room temperature using N-chloroamides. | organic-chemistry.org |
Exploration of Enantioselective Synthetic Routes to Chiral Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. While the synthesis of racemic isoindolo[2,1-b]isoquinoline derivatives is established, the development of enantioselective routes to produce chiral derivatives is a critical and underexplored area. Future efforts will likely focus on asymmetric catalysis to construct these complex, stereochemically defined structures. A stereoselective synthesis of related isoindolo[2,1‐a]quinolin‐11(5H)‐ones containing three contiguous stereogenic centers has been achieved through a Lewis-acid mediated reaction, indicating the feasibility of such approaches. researchgate.net The use of bifunctional catalysts in asymmetric (3 + 3) cycloaddition reactions has also proven highly effective for producing chiral triazino[5,4-a]isoquinoline derivatives with excellent enantioselectivities (up to 99% ee), a strategy that could be adapted for the this compound core. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Property Tuning
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of molecules. nih.gov In the context of this compound, future research will increasingly leverage advanced computational modeling for several purposes. These models can predict reaction outcomes, helping to design more efficient synthetic pathways and optimize reaction conditions. nih.gov Furthermore, computational methods can be used for property tuning. By simulating how different substituents on the core structure affect its electronic and physicochemical properties, researchers can rationally design derivatives with desired characteristics. nih.govmdpi.com For example, DFT calculations and molecular electrostatic potential (MEP) maps can identify reactive sites, guiding the synthesis of derivatives with enhanced biological activity. mdpi.com
Strategic Design of Complex Polycyclic Structures Based on the this compound Core
The this compound scaffold serves as an excellent building block for the creation of more complex, polycyclic architectures. nih.gov A key future direction is the strategic design and synthesis of novel polycyclic compounds that incorporate this core. This involves using the inherent reactivity of the this compound system to engage in further cycloaddition or annulation reactions. The goal is to generate structurally diverse libraries of complex molecules for biological screening. nih.govcore.ac.uk The synthesis of isoquinolinequinone-containing polycyclic compounds through regiocontrolled cycloaddition reactions demonstrates a successful application of this strategy, leading to the discovery of compounds with significant in vitro anticancer activity. nih.gov
Q & A
Q. How can factorial design improve the synthesis of this compound?
- Methodological Answer :
- Variables : Test catalyst type (Pd, Ni, Co), CO₂ pressure (1–5 atm), and temperature (60–120°C) in a 2³ factorial matrix .
- Response surface methodology (RSM) : Optimize for maximum yield and minimum reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
